molecular formula C8H12N2O2 B114979 methyl 1-propyl-1H-imidazole-5-carboxylate CAS No. 149096-33-3

methyl 1-propyl-1H-imidazole-5-carboxylate

Cat. No. B114979
M. Wt: 168.19 g/mol
InChI Key: KPVOYVGXWJOQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-propyl-1H-imidazole-5-carboxylate (MPIC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole carboxylates and is synthesized using specific chemical reactions. MPIC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Methyl 1-propyl-1H-imidazole-5-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, methyl 1-propyl-1H-imidazole-5-carboxylate has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs. In material science, methyl 1-propyl-1H-imidazole-5-carboxylate has been used to synthesize metal-organic frameworks (MOFs) with unique properties. In catalysis, methyl 1-propyl-1H-imidazole-5-carboxylate has been used as a ligand in various catalytic reactions.

Mechanism Of Action

The mechanism of action of methyl 1-propyl-1H-imidazole-5-carboxylate is not fully understood, but it is believed to be related to its ability to interact with specific receptors or enzymes in the body. In medicinal chemistry, methyl 1-propyl-1H-imidazole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. methyl 1-propyl-1H-imidazole-5-carboxylate has also been shown to interact with opioid receptors, which are involved in the regulation of pain.

Biochemical And Physiological Effects

Methyl 1-propyl-1H-imidazole-5-carboxylate has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, methyl 1-propyl-1H-imidazole-5-carboxylate has been shown to reduce inflammation and pain. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In material science, methyl 1-propyl-1H-imidazole-5-carboxylate has been used to synthesize MOFs with unique properties, such as high surface area and tunable pore size. In catalysis, methyl 1-propyl-1H-imidazole-5-carboxylate has been used as a ligand in various catalytic reactions, leading to increased reaction rates and selectivity.

Advantages And Limitations For Lab Experiments

Methyl 1-propyl-1H-imidazole-5-carboxylate has several advantages and limitations for laboratory experiments. One advantage is its ability to form inclusion complexes with various drugs, which can enhance drug delivery. Another advantage is its use as a ligand in catalytic reactions, leading to increased reaction rates and selectivity. However, methyl 1-propyl-1H-imidazole-5-carboxylate has limitations in terms of its stability and solubility, which can affect its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 1-propyl-1H-imidazole-5-carboxylate. In medicinal chemistry, further research can be conducted to investigate its potential as a drug delivery agent and its interactions with specific receptors or enzymes in the body. In material science, further research can be conducted to synthesize MOFs with unique properties using methyl 1-propyl-1H-imidazole-5-carboxylate as a building block. In catalysis, further research can be conducted to explore the use of methyl 1-propyl-1H-imidazole-5-carboxylate as a ligand in various catalytic reactions. Overall, the study of methyl 1-propyl-1H-imidazole-5-carboxylate has the potential to lead to new discoveries and applications in various scientific fields.

Synthesis Methods

The synthesis of methyl 1-propyl-1H-imidazole-5-carboxylate involves a series of chemical reactions that include the condensation of ethyl cyanoacetate and propylamine to form ethyl 2-propyl-2-imidazoline-4,5-dicarboxylate. This intermediate compound is then reacted with methyl iodide to form methyl 1-propyl-1H-imidazole-5-carboxylate. The reaction is carried out under specific conditions and requires the use of appropriate catalysts and solvents.

properties

CAS RN

149096-33-3

Product Name

methyl 1-propyl-1H-imidazole-5-carboxylate

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-propylimidazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-4-10-6-9-5-7(10)8(11)12-2/h5-6H,3-4H2,1-2H3

InChI Key

KPVOYVGXWJOQDK-UHFFFAOYSA-N

SMILES

CCCN1C=NC=C1C(=O)OC

Canonical SMILES

CCCN1C=NC=C1C(=O)OC

synonyms

1H-Imidazole-5-carboxylicacid,1-propyl-,methylester(9CI)

Origin of Product

United States

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